Product packaging for 4-Methoxy-N-methylacridin-9-one(Cat. No.:CAS No. 88377-24-6)

4-Methoxy-N-methylacridin-9-one

Cat. No.: B3431077
CAS No.: 88377-24-6
M. Wt: 239.27 g/mol
InChI Key: NHTBSYLCXKTPTC-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Acridinone (B8587238) Chemical Class in Academic Research

The study of acridine (B1665455) and acridone (B373769) derivatives has a rich history, initially stemming from their use as dyes and antibacterial agents. Over time, their significance in medicinal chemistry has grown exponentially. The planar nature of the acridone core allows it to intercalate between the base pairs of DNA, a mechanism that became a cornerstone of early anticancer drug design. alfa-chemistry.comchemsrc.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects on cancer cells.

Beyond DNA intercalation, research has shown that acridone derivatives can inhibit crucial enzymes involved in cell proliferation and maintenance, such as topoisomerases and telomerase. alfa-chemistry.comchemsrc.comwikipedia.org Acridone alkaloids are also found in various natural sources, including plants and marine organisms, where they exhibit a wide range of biological activities, further fueling research into this chemical class. alfa-chemistry.comwikidata.org

Rationale for Academic Research into 4-Methoxy-N-methylacridin-9-one

There is no specific information available in the reviewed literature to outline the precise rationale for academic research into This compound . Typically, the rationale for synthesizing a novel derivative of a well-known scaffold like acridone would be to investigate its structure-activity relationship (SAR). Researchers often modify the core structure with different functional groups, such as the methoxy (B1213986) (-OCH3) and N-methyl (-NCH3) groups in this case, to understand how these changes affect biological activity, selectivity, and pharmacokinetic properties. For instance, the addition of a methoxy group can alter a molecule's electronic properties and its ability to form hydrogen bonds, potentially enhancing its interaction with biological targets. organic-chemistry.org However, without specific studies on this compound, any rationale remains speculative.

Overview of Current Research Landscape Pertaining to Acridinone Derivatives

The current research landscape for acridinone derivatives is diverse and continues to expand. Key areas of investigation include:

Anticancer Agents: This remains the most significant area of research. Scientists are designing new acridone derivatives to act as more potent and selective anticancer agents. This includes the development of compounds that can overcome drug resistance and target specific cancer-related pathways. alfa-chemistry.comchemsrc.comwikipedia.org

Fluorescent Probes: The inherent fluorescence of the acridone scaffold makes it an attractive platform for developing chemical sensors and probes for detecting biologically important molecules like nitric oxide. nih.gov

Materials Science: Acridine derivatives are being explored for their potential as corrosion inhibitors due to their ability to adsorb onto metal surfaces. molaid.com

Organic Synthesis: There is ongoing research into developing new and more efficient synthetic methods to produce complex acridone alkaloids and their analogues, which can facilitate the generation of libraries of compounds for biological screening. wikidata.orgcore.ac.uk

Scope and Objectives of Academic Inquiry into this compound

Without any published research, the specific scope and objectives of any academic inquiry into This compound cannot be determined. If such research were to be undertaken, it would likely begin with its chemical synthesis, possibly through a method like the Ullmann condensation, which is commonly used for creating the acridone core. wikipedia.org Following a successful synthesis, the objectives would likely include:

Full chemical characterization using spectroscopic methods (NMR, IR, Mass Spectrometry).

Investigation of its photophysical properties (absorption and fluorescence).

Screening for biological activity, such as cytotoxicity against various cancer cell lines, to determine if it has potential as a therapeutic agent.

Comparative studies with other acridone derivatives to build a comprehensive structure-activity relationship profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO2 B3431077 4-Methoxy-N-methylacridin-9-one CAS No. 88377-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-10-methylacridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-16-12-8-4-3-6-10(12)15(17)11-7-5-9-13(18-2)14(11)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTBSYLCXKTPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008105
Record name 4-Methoxy-10-methylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88377-24-6
Record name 4-Methoxy-N-methylacridin-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088377246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-10-methylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Methoxy N Methylacridin 9 One

Established Synthetic Routes for the Acridinone (B8587238) Core Structure

The construction of the acridinone core relies on several key reactions that have become standards in the field. These methods offer versatility and access to a wide range of substituted acridinone analogs.

The Ullmann condensation is a cornerstone in the synthesis of acridinones. This copper-catalyzed reaction typically involves the coupling of an anthranilic acid derivative with an aryl halide. wikipedia.orgscribd.com The intramolecular cyclization of the resulting N-arylanthranilic acid, often promoted by a dehydrating agent like sulfuric acid or polyphosphoric acid, yields the acridinone ring system. scribd.comorgsyn.org This method is valued for its reliability and the commercial availability of a diverse array of starting materials. acs.org The traditional Ullmann reaction often required harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper in high-boiling polar solvents. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org

A related approach, the Goldberg reaction, which is a variation of the Ullmann condensation, involves the copper-catalyzed coupling of an aniline (B41778) with an aryl halide. wikipedia.org This can also be adapted for acridinone synthesis.

While the classical Pfitzinger reaction produces quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound under basic conditions, modifications of this reaction can be applied to synthesize acridinone-like structures. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of isatin to an intermediate keto-acid, which then reacts with the carbonyl compound to form an imine, followed by cyclization and dehydration. wikipedia.org The versatility of the Pfitzinger reaction and its modifications has been demonstrated in the synthesis of various biologically active quinoline (B57606) and acridine (B1665455) derivatives. researchgate.netjocpr.com The reaction of N-acyl isatins with a base, known as the Halberkann variant, yields 2-hydroxy-quinoline-4-carboxylic acids, which can be further elaborated to acridinone systems. wikipedia.org

The acid-catalyzed cyclization of N-arylanthranilic acids is a pivotal step in many acridinone syntheses, particularly following an Ullmann condensation. orgsyn.org Reagents like concentrated sulfuric acid or polyphosphoric acid are commonly employed to facilitate this intramolecular electrophilic aromatic substitution, leading to the formation of the tricyclic acridinone core. scribd.comorgsyn.org The efficiency of this cyclization is often dependent on the nature and position of substituents on both aromatic rings.

A practical example involves the treatment of N-phenylanthranilic acid with concentrated sulfuric acid, followed by heating, to produce acridone (B373769). orgsyn.org The starting N-phenylanthranilic acid can be prepared via the Ullmann condensation of o-chlorobenzoic acid and aniline. orgsyn.org

Beyond the classical methods, research continues to uncover novel strategies for acridone synthesis. These modern approaches often focus on improving efficiency, atom economy, and functional group tolerance. Innovations include the use of new catalytic systems and the development of one-pot procedures. acs.orgnih.gov For instance, a modular and flexible three-step synthetic strategy has been developed for the synthesis of acridone natural products, starting from commercially available anthranilic acid and phenol (B47542) derivatives. acs.org Another novel approach involves the aromatic nucleophilic substitution (SNAr) reaction of 9-chloroacridine (B74977) with various nucleophiles, facilitated by microwave or ultrasonication, to produce a range of acridine derivatives. nih.gov

Specific Synthetic Protocols for 4-Methoxy-N-methylacridin-9-one and Related Derivatives

The synthesis of the specifically substituted this compound requires a more tailored approach, often involving the functionalization of precursors before the key ring-forming reactions.

The synthesis of this compound typically begins with the preparation of appropriately substituted starting materials. For example, a plausible route would involve the synthesis of N-methyl-4-methoxyaniline as a key intermediate. This can be achieved through various methods, including the catalytic hydrogenation of a mixture of p-anisidine (B42471) and paraformaldehyde. google.com

Another critical precursor is a suitably substituted anthranilic acid or a related benzoic acid derivative. The Ullmann condensation can then be employed to couple N-methyl-4-methoxyaniline with a 2-halobenzoic acid derivative. The resulting N-(4-methoxyphenyl)-N-methylanthranilic acid can then undergo intramolecular cyclization to yield this compound.

The table below outlines a general synthetic approach for acridone synthesis, which can be adapted for this compound.

StepReactionReactantsReagents/ConditionsProduct
1Ullmann Condensationo-chlorobenzoic acid, AnilineAnhydrous potassium carbonate, Copper oxide, RefluxN-phenylanthranilic acid
2CyclizationN-phenylanthranilic acidConcentrated sulfuric acid, HeatAcridone

This table represents a general, adaptable synthetic route.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of N-methylacridone derivatives often involves the cyclization of an appropriate N-phenylanthranilic acid precursor. A common and historically significant method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org For this compound, this would typically involve the reaction of 2-chloro- or 2-bromobenzoic acid with 4-methoxy-N-methylaniline. The subsequent intramolecular cyclization of the resulting N-(4-methoxyphenyl)-N-methylanthranilic acid is usually promoted by strong acids or dehydrating agents.

Optimization of these reactions is crucial for achieving high yields and purity. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time. Modern approaches have seen the advent of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. researchgate.netrsc.org For instance, the N-alkylation of acridones has been efficiently carried out under microwave irradiation in the presence of a base like potassium carbonate. nih.gov

While specific yield data for the synthesis of this compound is not extensively documented in publicly available literature, typical yields for similar acridone syntheses can range from moderate to high, depending on the chosen methodology and the electronic nature of the substituents. The optimization of the cyclization step is particularly critical, as harsh conditions can lead to side products.

Below is a representative table of reaction conditions that are typically optimized for the synthesis of substituted acridones, which would be applicable to the synthesis of this compound.

ParameterTypical Conditions/ReagentsRationale for Optimization
CatalystCuI, Cu₂O, Pd(OAc)₂The choice of metal and its oxidation state can significantly impact the efficiency of Ullmann and other cross-coupling reactions.
LigandProline, rac-BINAP, PhenanthrolineLigands can stabilize the metal catalyst, improve solubility, and accelerate the catalytic cycle.
BaseK₂CO₃, Cs₂CO₃, KOHThe base is crucial for deprotonating the amine and neutralizing the acid formed during the reaction. Its strength and solubility can affect the reaction rate.
SolventDMF, Toluene, WaterThe solvent's polarity and boiling point are important for reactant solubility and achieving the necessary reaction temperature.
TemperatureRoom Temperature to 150°CHigher temperatures are often required for cyclization, but can also lead to degradation. Microwave heating offers rapid and uniform temperature control.
Reaction TimeMinutes (Microwave) to Hours (Conventional)Optimization aims to achieve complete conversion while minimizing the formation of byproducts.

Green Chemistry Approaches in Acridinone Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods in organic chemistry. nih.gov The principles of green chemistry, such as the use of renewable resources, safer solvents, and energy-efficient processes, are being increasingly applied to the synthesis of acridone derivatives.

One prominent green approach is the use of microwave irradiation, which often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.netrsc.org The synthesis of acridone derivatives via microwave-assisted condensation reactions has been reported to be highly efficient. jocpr.com

The use of water as a solvent is another key aspect of green chemistry. While many organic reactions are performed in volatile organic solvents, conducting reactions in water can reduce environmental impact. For Ullmann-type C-N coupling reactions, catalytic systems that are effective in pure water have been developed. rsc.org

Biocatalysis represents a frontier in green chemistry, utilizing enzymes or whole microorganisms to perform chemical transformations. For instance, acridone alkaloids have been synthesized in Escherichia coli through metabolic engineering, offering a renewable and sustainable production platform. nih.gov Furthermore, enzymes like peroxidases and cytochrome P450 have been shown to catalyze specific reactions on acridone-related structures, such as demethylation, under mild, aqueous conditions. nih.govresearchgate.netrsc.org

Chemical Reactivity and Derivatization Strategies

The acridinone core of this compound possesses several sites that are amenable to chemical modification, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship studies.

The acridinone ring system is an aromatic structure, and as such, it can undergo electrophilic aromatic substitution (EAS) reactions. byjus.commasterorganicchemistry.com The regioselectivity of these reactions is dictated by the electronic effects of the substituents already present on the rings. In this compound, the methoxy (B1213986) group is a strong activating group and an ortho-, para-director. The N-methylacridone moiety as a whole has a more complex influence, with the carbonyl group being electron-withdrawing and the nitrogen atom being electron-donating.

The carbonyl group at position 9 of the acridinone ring is an electrophilic center and can undergo nucleophilic addition reactions. youtube.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The reactivity of this carbonyl is influenced by the electron-donating nitrogen atom at position 10, which can reduce its electrophilicity through resonance. However, in the form of an acridinium (B8443388) salt, the reactivity of the C9 position towards nucleophiles is significantly enhanced. Nucleophiles such as hydroxide (B78521) ions and bisulfite have been shown to add to the 9-position of 9-phenylcarboxylate-10-methylacridinium, forming a stable acridan adduct. nih.gov This type of reaction converts the sp²-hybridized carbonyl carbon to an sp³-hybridized center. libretexts.org

Nucleophilic aromatic substitution (SNAr) is also a possible reaction pathway, particularly if the acridone ring is substituted with strong electron-withdrawing groups.

The N-methyl and O-methoxy groups of this compound are key sites for derivatization.

N-Demethylation: The removal of the methyl group from the nitrogen atom (N-demethylation) is a common transformation in alkaloid chemistry and can be achieved through various methods. rsc.org This reaction is important as the nature of the substituent at the nitrogen position can significantly impact biological activity. nih.govrsc.org Classical methods include the von Braun reaction using cyanogen (B1215507) bromide, or reaction with chloroformates. More modern and milder approaches involve photochemical methods or catalysis with iron complexes. nih.gov For instance, the use of a Fe(III)-TAML catalyst with an oxidant like hydrogen peroxide has been shown to be effective for the N-demethylation of various alkaloids. kochi-tech.ac.jp

O-Demethylation: The cleavage of the methyl ether to reveal a hydroxyl group (O-demethylation) is another important modification. This can be achieved using strong acids like HBr or Lewis acids such as BBr₃. More recently, enzymatic methods have been developed that offer high selectivity under mild conditions. Peroxidases, in the presence of hydrogen peroxide, have been shown to catalyze the O-demethylation of methoxy-substituted ellipticines, which are structurally related to acridones. nih.gov This reaction proceeds via an oxidative demethoxylation mechanism. nih.gov Cytochrome P450 enzymes have also been identified as effective catalysts for the O-demethylation of various methoxylated aromatic compounds. rsc.orguq.edu.aunih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the functionalization of heterocyclic compounds. nih.govrsc.org For the acridinone scaffold, palladium-catalyzed C-H activation and arylation have been demonstrated. acs.org Specifically, site-selective arylation at the C4 and C1 positions of 9(10H)-acridinone has been achieved using pyridine-containing directing groups. acs.org This strategy allows for the introduction of various aryl groups onto the acridone core with good functional group tolerance.

A plausible catalytic cycle for such a reaction involves the coordination of the palladium catalyst to the acridinone substrate, followed by C-H bond activation to form a palladacycle intermediate. acs.org This intermediate then undergoes transmetalation with an arylating agent (e.g., an arylboronic acid) and subsequent reductive elimination to yield the arylated product and regenerate the active palladium catalyst. acs.orgnih.gov These methods open up avenues for creating a wide array of functionalized this compound derivatives that would be difficult to access through classical methods.

Stereochemical Considerations in Acridinone Synthesis

While the core structure of this compound is planar, stereochemical considerations become important when chiral centers are introduced into the molecule, either through the synthesis of the acridinone scaffold with chiral precursors or by the addition of chiral substituents. The generation of a single enantiomer is often crucial for therapeutic applications, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. rsc.org

Several strategies can be employed to control the stereochemical outcome of a synthesis. These include asymmetric synthesis, chiral resolution of a racemic mixture, and the use of chiral auxiliaries. uwindsor.cawikipedia.org

Asymmetric Synthesis: This approach aims to directly produce a single enantiomer. Methods include:

Substrate-controlled synthesis: An existing chiral center in the starting material directs the formation of a new stereocenter.

Reagent-controlled synthesis: A chiral reagent is used to induce stereoselectivity.

Catalytic asymmetric synthesis: A chiral catalyst is used in substoichiometric amounts to generate a chiral product. This is often the most efficient method. uwindsor.ca

Chiral Resolution: This technique involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org Common methods include:

Diastereomeric salt formation: The racemic mixture is reacted with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or chromatography. pharmtech.com

Chiral chromatography: The racemic mixture is passed through a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. mdpi.com

Enzymatic resolution: An enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

A fascinating example of stereochemistry in the acridone family is the existence of stable atropisomers. Due to restricted rotation around a sulfur-nitrogen bond, certain N-arylsulfenylacridone derivatives are chiral and can be resolved into their enantiomers. nih.gov This demonstrates that even without traditional tetrahedral stereocenters, the acridinone scaffold can be a source of chirality.

The following table outlines various methods for achieving stereochemical control in chemical synthesis, which are applicable to the preparation of chiral derivatives of this compound.

StrategyMethodDescriptionReference
Asymmetric SynthesisSubstrate ControlAn existing stereocenter in the substrate directs the stereochemical outcome of a reaction at another position. uwindsor.ca
Chiral AuxiliaryA chiral group is temporarily attached to the substrate to direct a stereoselective reaction, and is subsequently removed. uwindsor.ca
Enantioselective CatalysisA chiral catalyst creates a chiral product from an achiral starting material. uwindsor.ca
Chiral ResolutionDiastereomeric Salt FormationA racemic mixture is reacted with a chiral resolving agent to form diastereomers that can be separated. wikipedia.orgpharmtech.com
Chiral ChromatographyEnantiomers are separated based on their differential interactions with a chiral stationary phase. mdpi.com
Enantiospecific CocrystallizationOne enantiomer of a chiral compound forms a cocrystal with only one of the two enantiomers of a chiral coformer, allowing for separation. pharmtech.com

Computational and Theoretical Investigations of 4 Methoxy N Methylacridin 9 One

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules from first principles. youtube.combiointerfaceresearch.com Such methods are used to determine optimized geometries, electronic structures, and predict spectroscopic and reactivity parameters. nih.govnih.gov

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a primary step in computational chemistry, seeking the lowest energy arrangement of atoms in a molecule. youtube.com For 4-Methoxy-N-methylacridin-9-one, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its tricyclic acridone (B373769) core and its methoxy (B1213986) and N-methyl substituents.

Table 1: Predicted General Geometrical Features of this compound (Based on Analogous Structures)

Feature Predicted Characteristic
Acridone Core Largely planar
Methoxy Group Orientation The C-O-C bond angle and the dihedral angle relative to the aromatic ring would be determined.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A computational study on various acridine (B1665455) derivatives, including the parent acridone, demonstrated that acridone possesses a relatively large HOMO-LUMO gap, suggesting high stability. nih.gov The introduction of substituents, such as a methoxy group (an electron-donating group) and an N-methyl group, would be expected to modulate these electronic properties. The methoxy group would likely raise the energy of the HOMO, while the effect on the LUMO would also be significant.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy), which can aid in the experimental characterization of a molecule. For instance, the 1H and 13C NMR spectra of a complex acridone derivative containing methoxy and N-methyl groups have been assigned with the aid of 2D NMR techniques, showing characteristic chemical shifts for the protons and carbons of these groups. nih.gov Theoretical calculations would complement such experimental data by providing a basis for the observed shifts.

Reactivity Predictions and Reaction Pathway Modeling

The electronic structure data derived from quantum chemical calculations can be used to predict the reactivity of this compound. Molecular electrostatic potential (MEP) maps, for example, would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The carbonyl oxygen and the nitrogen atom are typically key sites in the reactivity of acridone systems.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the behavior of molecules over time, offering a dynamic picture that complements the static view from quantum chemical calculations. rsc.org

Conformational Flexibility and Dynamic Behavior in Solution

MD simulations of this compound in a solvent, such as water or DMSO, would reveal its conformational flexibility. Key aspects to be investigated would include the rotation of the methoxy and N-methyl groups and any puckering or slight deviations from the planarity of the acridone ring system. Understanding these dynamics is crucial, as the biological activity of many drugs is dependent on their ability to adopt specific conformations to bind to their targets. acs.org For example, MD simulations have been used to study how acridone derivatives bind to the ATP-binding site of kinases, where conformational adaptability is key. acs.org

Interaction with Solvents and Other Molecules

The interaction of a compound with its environment, particularly with solvents, is crucial for understanding its solubility, stability, and bioavailability. Computational and spectroscopic studies on the parent acridone and acridine molecules offer insights into the likely behavior of this compound.

Studies on acridone have shown that its spectral and photophysical properties are influenced by the solvent environment. The maximum absorption and emission wavelengths of acridone shift in response to solvent polarity, with Stokes shifts (the difference between the maximum wavelengths of absorption and emission) increasing significantly in polar solvents compared to nonpolar ones. researchgate.net For instance, the fluorescence quantum yield of acridone is notably affected by the solvent, with tetrahydrofuran (B95107) (THF) yielding the highest value among tested solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone. researchgate.net This suggests that the electronic distribution in the excited state of the acridone core is sensitive to the dielectric constant of the surrounding medium.

Furthermore, 1H NMR dilution experiments on the related acridine scaffold in various solvents, including chloroform, methanol, carbon tetrachloride, and acetone, have been used to monitor self-association. acs.org The pattern of chemical shift changes indicated that acridine forms aggregates with a similar structure in chloroform, methanol, and carbon tetrachloride, but a different aggregate structure in acetone. acs.org This implies that specific solvent-solute interactions can dictate the supramolecular assemblies formed in solution, which in turn can influence properties like crystallization. acs.org For this compound, the presence of the methoxy and N-methyl groups would further modify these interactions, likely enhancing solubility in moderately polar organic solvents while still being poorly soluble in water, a characteristic of the parent acridone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Clinical Outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity using mathematical equations. orientjchem.org While specific QSAR models for this compound are not detailed in the literature, numerous studies on acridone derivatives have successfully employed this technique to predict in vitro biological activities and identify key structural features driving that activity.

QSAR models have been instrumental in rationalizing the design of new acridone derivatives with potent biological activities. Using techniques like multiple linear regression (MLR), researchers have developed models to predict the in vitro activity of these compounds. orientjchem.orgmdpi.com

For example, a QSAR analysis was performed on a series of antitumour 5-alkylaminoimidazoacridinone derivatives to correlate their physicochemical properties with biological activity, including cytotoxicity (pEC50) against leukemia cells. nih.gov Similarly, QSAR models for a series of phenylamino-acridine derivatives have been developed to predict their DNA binding affinity (logK), a crucial aspect of their mechanism of action. researchgate.net In another study, a QSAR analysis of 33 acridone derivatives acting as Hepatitis C virus (HCV) RNA replication inhibitors was performed, yielding a model that could explain and predict their inhibitory action. These models are built by calculating a range of molecular descriptors for each compound and using statistical methods to find the best correlation with the measured biological endpoint. orientjchem.org

A critical outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on a compound's biological activity. These descriptors quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

For acridinone (B8587238) derivatives, different descriptors have been found to be important depending on the specific biological activity being studied.

Enzyme Inhibition: In a QSAR study of acridone derivatives as HCV inhibitors, calculated molar refractivity and hydrophobicity were found to have a significant contribution to their activity.

These findings suggest that for this compound, descriptors related to its volume, shape, and electronic distribution, as influenced by the methoxy and N-methyl groups, would be critical in determining its potential biological activities.

Acridone Derivative ClassBiological Activity ModeledKey Molecular Descriptors IdentifiedReference
ImidazoacridinonesAntitumor (Cytotoxicity)Lipophilicity (log k'), Electronic Resonance nih.gov
General AcridinonesAntileukemiaHydrophobicity, Molecular Symmetry researchgate.net
Phenylamino-acridinesDNA Binding AffinityMolar Refractivity (MR), Molar Volume (MV), Parachor (Pc), Topological Indices (W, χ, J) researchgate.net
General AcridinonesDNA-Duplex StabilizationElectronic Properties, Topological Properties researchgate.net

Docking Studies and Molecular Modeling of Interactions with Biomolecules (Non-clinical)

Molecular docking and modeling are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or DNA. chemrxiv.org These methods are fundamental in drug discovery for visualizing binding modes and estimating binding affinities.

Ligand-protein docking simulates the binding of a molecule into the active site of an enzyme or a receptor. While specific docking studies for this compound against a particular protein target are not prominent in the reviewed literature, this methodology is widely applied to its chemical class. For instance, docking studies on novel tetracyclic acridone derivatives have been performed to investigate their binding to the active site of enzymes relevant to cancer, helping to explain their cytotoxic effects. In such studies, the binding energy (e.g., in kcal/mol) is calculated, and key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the protein's active site are identified. researchgate.net This approach allows researchers to predict whether a compound is likely to be an inhibitor and provides a rationale for its activity at the molecular level.

The planar aromatic ring system of acridone makes it an ideal candidate for DNA intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This mode of action is central to the biological activity of many acridone derivatives. Numerous in silico studies have been conducted on this class of compounds to model and understand this interaction.

In silico docking and molecular dynamics (MD) simulations are used to confirm the intercalative binding mode. tbzmed.ac.ir These studies show the acridone core stacking between adjacent DNA base pairs, often stabilized by van der Waals forces and π-π stacking interactions. nih.govtbzmed.ac.ir The side chains and substituents on the acridone ring, such as the methoxy and N-methyl groups on this compound, play a crucial role by forming additional interactions, like hydrogen bonds or ionic bonds, with the phosphate (B84403) backbone of the DNA, further stabilizing the complex. nih.gov

Molecular dynamics simulations can also reveal conformational changes in the DNA upon ligand binding and assess the stability of the DNA-ligand complex over time. tbzmed.ac.ir For example, studies on propyl acridone demonstrated its stable intercalation into calf thymus DNA (ct-DNA). tbzmed.ac.ir Mathematical models have also been developed to analyze the complex interactions between acridine mutagens, DNA, and other molecules that might modulate this binding. nih.gov These computational approaches consistently support the role of the planar acridone scaffold as a DNA intercalator, which is a primary mechanism for the bioactivity of this compound class.

Acridone Derivative/ClassComputational MethodKey FindingsReference
Propyl AcridoneMolecular Dynamics (MD) SimulationDemonstrated DNA stability with increasing ligand concentration; confirmed intercalative binding. tbzmed.ac.ir
Acridine Mutagen ICR191Mathematical ModelingModeled the interactions in a three-component system (ligand, DNA, modulator) to quantify binding. nih.gov
Acridine-based bis-intercalatorsMolecular ModelingShowed the tricyclic acridine ring intercalating between DNA base pairs, stabilized by van der Waals forces and ionic bonds from the linker chain. nih.gov
General DNA IntercalatorsAUTODOCK (Docking Software)Systematic study showed preferential binding at G-C and C-A base pairs; demonstrated utility of docking for predicting intercalation sites. acs.org

Prediction of Binding Affinities and Interaction Modes

Extensive searches of scientific literature and chemical databases have been conducted to gather information regarding the computational and theoretical investigations of this compound, with a specific focus on the prediction of its binding affinities and interaction modes. Despite a thorough review of available resources, no specific studies detailing the molecular docking, binding affinity predictions, or theoretical interaction analyses for this compound could be located.

The field of computational chemistry frequently employs methods such as molecular docking to predict the binding orientation and affinity of a small molecule to a macromolecular target. These in silico techniques are instrumental in drug discovery and development for prioritizing compounds for further experimental testing. Theoretical investigations further elucidate the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

While research exists for structurally related acridone derivatives and other methoxy-substituted heterocyclic compounds, the specific molecule of this compound does not appear to have been the subject of such published computational studies. Therefore, no data on its predicted binding affinities with specific biological targets or detailed descriptions of its interaction modes can be provided at this time.

Further research would be required to generate the computational data necessary to populate the detailed findings and data tables as requested. Such an investigation would involve defining a biological target of interest, followed by rigorous molecular modeling and simulation studies.

Mechanistic Investigations of Biological Interactions of 4 Methoxy N Methylacridin 9 One in Vitro and Cellular Models Only

Enzyme Inhibition and Modulation Studies (Cell-free and Cell-based Assays)

Investigations into the inhibitory or modulatory effects of 4-Methoxy-N-methylacridin-9-one on specific enzymes are not described in the available scientific literature. While related acridone (B373769) and acridine (B1665455) derivatives have been studied as enzyme inhibitors, particularly targeting topoisomerases, no such data has been found specifically for this compound.

Specific Enzyme Targets and Inhibition Kinetics (e.g., Topoisomerases)

There are no available studies that identify specific enzyme targets for This compound . Consequently, data regarding its inhibition kinetics, such as IC₅₀ or Kᵢ values, against enzymes like topoisomerases are not available. Research on other acridine derivatives has shown that they can function as topoisomerase poisons, but it is not possible to extrapolate these findings to this compound without direct experimental evidence.

Receptor Binding and Signaling Pathway Modulation

There is a lack of published research on the interaction of This compound with specific cellular receptors and its subsequent effects on signaling pathways.

Ligand-Receptor Binding Assays (e.g., Fluorescence Polarization, Radioligand Binding)

No studies utilizing techniques such as fluorescence polarization or radioligand binding assays to determine the binding affinity of This compound to any specific receptor have been found. As a result, its receptor binding profile remains uncharacterized.

Investigation of Downstream Signaling Cascades (e.g., Western Blot, Reporter Assays)

In the absence of identified receptor targets, there are no reports on the investigation of downstream signaling cascades modulated by This compound . Studies employing methods like Western blotting to assess changes in protein phosphorylation or reporter assays to measure gene expression changes following treatment with this compound have not been identified.

Interactions with Nucleic Acids and DNA Intercalation

While the planar tricyclic acridine core is a well-known DNA intercalating scaffold, specific studies confirming and detailing the DNA intercalation of This compound are not present in the available literature. The precise nature of its interaction with nucleic acids, including binding affinity, sequence specificity, and the structural basis of any such interaction, has not been experimentally determined.

Spectroscopic Studies (e.g., UV-Vis, Fluorescence Quenching) of DNA/RNA Binding

Spectroscopic methods are fundamental in characterizing the binding of small molecules like this compound to nucleic acids. Although specific studies on this exact compound are limited, research on related acridine derivatives provides significant insight into the nature of these interactions.

UV-Visible spectroscopy can detect the formation of a complex between the acridinone (B8587238) compound and DNA. This binding often results in a bathochromic shift (a shift to longer wavelengths) and a hypochromic effect (decreased absorbance), which are characteristic of intercalation, where the planar acridinone structure inserts itself between the base pairs of the DNA double helix.

Fluorescence quenching is another powerful technique used to study these binding events. When a fluorescent molecule binds to DNA, its fluorescence intensity can change. For instance, studies on new acridine–thiosemicarbazone derivatives have used fluorescence quenching to determine their binding affinity to DNA. nih.gov The Stern-Volmer quenching constant (Ksv) is a measure of this interaction. For example, the derivative CL-07 showed a Ksv of 2.6 × 10³ M⁻¹, indicating a significant interaction with DNA. nih.gov Similarly, research on acridone derivatives designed to stabilize G-quadruplex DNA structures, which are found in oncogene promoter regions, utilized fluorescence spectroscopy to confirm binding affinity. nih.gov

These spectroscopic studies collectively suggest that acridinone compounds, likely including this compound, can bind to DNA, with intercalation being a primary mode of interaction. The specific affinity and nature of this binding are influenced by the substituents on the acridinone core.

Table 1: DNA Binding Parameters for Acridine Derivatives This table presents data for related acridine derivatives to illustrate typical binding affinities.

Compound Binding Constant (Kb) (M⁻¹) Stern-Volmer Constant (Ksv) (M⁻¹) Source

Viscosity Measurements and Gel Electrophoresis for DNA Unwinding

Gel electrophoresis is used to study the unwinding of supercoiled plasmid DNA. When an intercalating agent binds to closed-circular, supercoiled plasmid DNA, it removes negative supercoils, causing the DNA to relax and eventually introducing positive supercoils. This change in topology alters the speed at which the DNA migrates through an agarose (B213101) gel. Relaxed DNA moves slower than supercoiled DNA. This method is a hallmark for identifying intercalating agents and is a key part of the investigation into topoisomerase inhibitors.

Topoisomerase Inhibition Studies (in vitro)

Topoisomerases are crucial enzymes that manage the topology of DNA, making them important targets for anticancer drugs. Acridine derivatives have a well-documented history as topoisomerase inhibitors. nih.gov They can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and DNA. nih.gov This action leads to the accumulation of DNA strand breaks, which are toxic to the cell and can trigger apoptosis (programmed cell death). umn.edu

In vitro studies on various acridine derivatives have demonstrated their ability to inhibit topoisomerase IIα (Topo IIα). nih.govumn.edu In a typical assay, the enzyme's ability to relax supercoiled plasmid DNA is measured in the presence of the test compound. For example, several new acridine–thiosemicarbazone derivatives were shown to inhibit Topo IIα at a concentration of 100 µM, with inhibition percentages reaching up to 79% for some derivatives. nih.gov These results are often compared to established topoisomerase poisons like amsacrine. nih.gov While some acridine-based compounds act as poisons, others function as catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA without trapping the enzyme-DNA complex. nih.govumn.edu

Table 2: In Vitro Topoisomerase IIα Inhibition by Acridine Derivatives Data for related compounds illustrating inhibitory activity.

Compound Concentration (µM) % Inhibition Source
DL-01 100 77 nih.gov
DL-07 100 74 nih.gov
DL-08 100 79 nih.gov

Cellular Uptake and Subcellular Localization Studies (Microscopy, Flow Cytometry)

Understanding how this compound enters cells and where it accumulates is vital for interpreting its biological effects.

Mechanisms of Cellular Entry

The mechanism by which small molecules like acridinones enter cells can vary. Passive diffusion across the cell membrane is a common route, particularly for lipophilic compounds. The structural features of acridine derivatives, such as the presence of a carboxylic acid moiety or halogen substitutions, can influence their hydrophilicity or lipophilicity, thereby affecting their membrane interactions and entry mechanism. mdpi.com While specific studies on this compound are not available, the general principles suggest that its physicochemical properties would govern its passage into the cell, likely through passive diffusion or potentially involving carrier-mediated transport.

Localization within Organelles (e.g., Nucleus, Mitochondria)

Once inside the cell, the subcellular localization of a compound determines its potential targets. Given that acridinones are potent DNA intercalators and topoisomerase inhibitors, the nucleus is a primary site of action. Studies using fluorescence microscopy on newly synthesized cationic acridone derivatives have confirmed their co-localization within the nucleus of cancer cells. nih.gov The inherent fluorescence of many acridone compounds, often characterized by a large Stokes shift, makes them suitable for such imaging studies without the need for an external fluorescent tag. nih.gov

Besides the nucleus, mitochondria can also be a target for certain compounds. However, current research on acridone derivatives points predominantly towards nuclear accumulation, consistent with their mechanism of action involving DNA. nih.gov

Oxidative Stress Modulation and Antioxidant Mechanisms

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in various diseases. nih.govnih.gov The effect of acridinone derivatives on this balance can be complex.

The chemical structure of this compound, containing a methoxy (B1213986) group, suggests it could have antioxidant properties. Phenolic and methoxy-substituted compounds are known to act as free-radical scavengers. nih.gov However, the interaction of acridinones with cellular redox systems can also be pro-oxidant. The process of DNA intercalation and topoisomerase inhibition can itself generate oxidative stress as a downstream consequence of the induced DNA damage response. Furthermore, the redox cycling of some quinone-like structures can produce ROS. Therefore, this compound could potentially act as either an antioxidant by directly scavenging radicals or as a modulator of cellular redox pathways, possibly inducing oxidative stress as part of its cytotoxic mechanism. The net effect likely depends on the specific cellular context and concentration of the compound.

Reactive Oxygen Species (ROS) Scavenging Assays

The antioxidant potential of acridinone derivatives has been a subject of significant research interest. Various in vitro assays are employed to determine the capacity of these compounds to neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various pathologies. These assays often measure the ability of a compound to scavenge stable free radicals or reduce oxidized species.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov In the DPPH assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. wisdomlib.org Similarly, the ABTS assay measures the reduction of the ABTS radical cation. The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to assess the electron-donating capacity of potential antioxidants. mdpi.com

Studies on various acridinone derivatives have demonstrated their potential as ROS scavengers. For instance, a series of 9-phosphoryl-9,10-dihydroacridines exhibited high ABTS radical-scavenging and iron-reducing activities, comparable to the standard antioxidant Trolox. nih.gov The presence of specific functional groups, such as hydroxyl moieties on the acridone ring, has been shown to correlate with antioxidant activity. nih.gov For example, acridone alkaloids with multiple hydroxyl groups have displayed potent radical scavenging actions. nih.gov The unique planar structure of the acridone core is thought to contribute to its ability to interact with and neutralize free radicals. rsc.org

Below is an illustrative data table summarizing potential ROS scavenging activities based on studies of related acridinone compounds.

Assay TypeTest Compound CategoryMeasurementIllustrative ResultReference Compound
DPPH Radical ScavengingAcridinone DerivativesIC₅₀ (µg/mL)Varies based on substitutionAscorbic Acid
ABTS Radical ScavengingDihydroacridine DerivativesActivityComparable to TroloxTrolox
Ferric Reducing Antioxidant Power (FRAP)Acridinone DerivativesAbsorbanceDose-dependent increaseBHT

This table is for illustrative purposes and is based on general findings for the acridinone class of compounds.

Modulation of Cellular Antioxidant Systems (e.g., Nrf2 pathway)

Beyond direct ROS scavenging, acridinone derivatives may exert their antioxidant effects by modulating endogenous cellular defense mechanisms, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov The Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). frontiersin.orgnih.govmdpi.com

Activation of the Nrf2 pathway is considered a promising strategy for protection against various diseases associated with oxidative stress. nih.govresearchgate.net Some natural and synthetic compounds are known to activate this pathway. While direct evidence for this compound is not available, studies on other compounds with similar structural motifs, like chalcones, have shown they can activate the Nrf2 signaling pathway. nih.govresearchgate.net This activation can lead to an upregulation of antioxidant gene expression, thereby enhancing the cell's capacity to counteract oxidative damage. frontiersin.org The ability of compounds to modulate the Nrf2 pathway can be assessed by measuring the expression levels of Nrf2 and its target genes (e.g., HO-1, NQO1) using techniques like RT-qPCR and Western blotting. frontiersin.org

The table below illustrates the potential effects of acridinone derivatives on the Nrf2 pathway based on general knowledge of similar compounds.

Cellular ModelTreatmentMeasured ParameterObserved Effect (Illustrative)
Human Neuroblastoma Cells (SH-SY5Y)Acridinone AnalogueNrf2 Nuclear TranslocationIncreased
Human Keratinocytes (HaCaT)Acridinone AnalogueHO-1 mRNA ExpressionUpregulated
Human Keratinocytes (HaCaT)Acridinone AnalogueNQO1 Protein LevelsIncreased

This table is for illustrative purposes and is based on the known mechanisms of Nrf2 activators.

Autophagy and Apoptosis Pathway Modulation (Cellular Models)

Acridinone derivatives have been shown to influence fundamental cellular processes such as autophagy and apoptosis, which are critical in both normal physiology and disease states like cancer.

Induction or Inhibition of Apoptotic Markers (Caspases, Cytochrome c release)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria into the cytosol. nih.gov This triggers the formation of the apoptosome and the subsequent activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3, leading to the dismantling of the cell. plos.orgfigshare.com

Several studies have demonstrated that acridinone derivatives can induce apoptosis in cancer cells. nih.govnih.gov The mechanism often involves the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial transmembrane potential and the subsequent release of cytochrome c. plos.orgfigshare.com This is followed by the activation of caspase-3. plos.orgfigshare.com For example, the acridone derivative 8a was found to induce a notable increase in ROS and the lipid peroxidation product malondialdehyde (MDA), which was accompanied by a decrease in mitochondrial transmembrane potential, release of cytochrome c, and activation of caspase-3 in CCRF-CEM leukemia cells. plos.orgfigshare.com Another study on new 9(10H)-acridinone-1,2,3-triazole derivatives confirmed apoptosis induction through acridine orange/ethidium bromide and Annexin V-FITC/propidium iodide double staining. nih.gov

The table below summarizes the potential effects of acridinone derivatives on apoptotic markers.

Cellular ModelTreatmentApoptotic MarkerObserved Effect (Illustrative)
CCRF-CEM Leukemia CellsAcridone Derivative 8aCytochrome c ReleaseIncreased
CCRF-CEM Leukemia CellsAcridone Derivative 8aCaspase-3 ActivationIncreased
MCF-7 Breast Cancer CellsAcridinone-1,2,3-triazole DerivativeAnnexin V StainingIncreased

This table is for illustrative purposes and is based on findings for various acridinone derivatives.

Autophagy Flux Measurement

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates, playing a dual role in both cell survival and cell death. Autophagic flux refers to the entire process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. It is a more accurate measure of autophagic activity than simply measuring the number of autophagosomes. nih.gov

Some acridine derivatives have been investigated for their ability to modulate autophagy. nih.govnih.govresearchgate.netresearchgate.net For instance, the novel acridine derivative LS-1-10 was found to inhibit autophagic degradation in colon cancer cells. nih.govnih.gov This inhibition of the late stages of autophagy, such as the fusion of autophagosomes with lysosomes, can lead to the accumulation of autophagosomes and the autophagy substrate p62. This disruption of autophagic flux can, in some contexts, trigger apoptosis and enhance the efficacy of anticancer therapies. nih.govnih.gov The measurement of autophagic flux can be achieved by monitoring the levels of autophagy markers like LC3-II and p62 in the presence and absence of lysosomal inhibitors such as bafilomycin A1 or chloroquine. nih.gov

The potential impact of acridinone derivatives on autophagy is illustrated in the table below.

Cellular ModelTreatmentAutophagy ParameterObserved Effect (Illustrative)
Colon Cancer Cells (DLD1)Acridine Derivative LS-1-10Autophagosome-Lysosome FusionInhibited
Colon Cancer Cells (DLD1)Acridine Derivative LS-1-10LC3-II AccumulationIncreased
Colon Cancer Cells (DLD1)Acridine Derivative LS-1-10p62 DegradationInhibited

This table is for illustrative purposes and is based on the activity of specific acridine derivatives.

Investigation of Effects on Gene Expression Profiles (Omics Technologies, e.g., RNA-Seq)

Omics technologies, particularly RNA sequencing (RNA-Seq), provide a comprehensive, high-throughput approach to investigate the effects of a compound on the entire transcriptome of a cell. nih.gov This allows for the identification of differentially expressed genes and the elucidation of the molecular pathways affected by the compound. mdpi.com Such gene expression profiling can reveal novel mechanisms of action and identify potential biomarkers of response. nih.govnih.gov

The following table illustrates the potential applications of RNA-Seq in studying the effects of an acridinone derivative.

Cellular ModelTreatmentTechnologyPotential Findings
Breast Cancer Cell LineAcridinone DerivativeRNA-SeqIdentification of differentially expressed genes in apoptosis and cell cycle pathways.
Neuroblastoma Cell LineAcridinone DerivativeRNA-SeqElucidation of the complete set of Nrf2-regulated genes.
Colon Cancer Cell LineAcridinone DerivativeRNA-SeqRevealing novel targets in the autophagy pathway.

This table is illustrative and highlights the potential of RNA-Seq for mechanistic studies.

Advanced Applications and Potential Research Avenues for 4 Methoxy N Methylacridin 9 One Non Therapeutic

Fluorescent Probes and Bioimaging Agents (Non-Clinical/Research Tools)

The rigid, planar structure of the acridone (B373769) core, combined with its inherent fluorescence, makes it an excellent platform for the development of fluorescent probes and bioimaging agents. The photophysical properties of acridone derivatives, such as their quantum yield and emission spectra, are often sensitive to the surrounding environment, a characteristic that is exploited in the design of molecular sensors and imaging tools. mdpi.com

Development as pH Sensors or Metal Ion Sensors

The development of fluorescent chemosensors for the detection of specific ions is a significant area of research. Acridone derivatives have been successfully functionalized to act as selective sensors for both pH and various metal ions.

pH Sensing: Polyhalo acridones have been synthesized and demonstrated to be effective pH-sensitive fluorescent probes. These compounds exhibit changes in their fluorescence properties under varying acidic and basic conditions, making them useful for monitoring pH in a wide range. nih.gov The sensitivity of the acridone fluorescence to protonation of the heterocyclic nitrogen atom is a key factor in their application as pH sensors.

Metal Ion Sensing: The acridone scaffold has been incorporated into more complex molecular architectures to create selective metal ion sensors. For instance, acridino-diaza-crown ethers have been designed as "turn-on" fluorescent chemosensors. These molecules show a significant enhancement of fluorescence in the presence of specific metal ions, such as Zn²⁺, Al³⁺, and Bi³⁺. The crown ether moiety acts as a selective binding site for the metal ion, and this binding event modulates the photophysical properties of the acridone fluorophore. The table below summarizes the performance of a representative acridone-based metal ion sensor.

Target Ion Detection Limit Complex Stoichiometry Effective pH Range
Zn²⁺, Al³⁺, Bi³⁺59 nM to micromolar1:15.5 - 7.5

Table 1: Performance characteristics of acridino-diaza-20-crown-6 ether fluorescent chemosensors for metal ion detection. rsc.org

Application in Cellular Staining for Research Purposes

The lipophilic nature of the acridone core allows for its derivatives to readily cross cell membranes, making them suitable candidates for cellular staining and imaging. Researchers have developed acridone-based fluorescent dyes for visualizing specific subcellular organelles.

For example, a surfactant-like acridone derivative containing vinylpyridines and a dodecyl pyridine chain has been synthesized for cell imaging applications. While these compounds show no fluorescence in aqueous solutions, they exhibit significant orange light emission upon cellular uptake, a phenomenon attributed to aggregation-induced emission (AIE). This property allows for the tracking and imaging of cellular processes. mdpi.com

Furthermore, another acridone-based fluorescent dye, BDAA12C, has been specifically developed for staining lipid droplets within cells. This probe demonstrates high specificity for lipid droplets and low toxicity, enabling the observation of lipid droplet dynamics, such as fusion events in cancer cells. It has also been used to differentiate between cancerous and normal cells in co-culture experiments, highlighting its potential as a tool in cancer research. nih.gov

Förster Resonance Energy Transfer (FRET) Applications in Biological Research

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and dynamics in biological systems. The efficiency of this non-radiative energy transfer between a donor and an acceptor fluorophore is highly dependent on the distance between them, making FRET a "molecular ruler".

Acridinediones, a class of acridone derivatives, have been investigated as donors in FRET pairs with other fluorophores like safranine. rsc.org Highly efficient FRET has been observed between these molecules in various media, including alcoholic solutions and polymer films. The study of such FRET systems is crucial for developing new biosensors and for mapping the structural features of biomolecules. rsc.orgresearchgate.net The broad applicability of FRET in biological research, from studying protein-protein interactions to monitoring conformational changes in enzymes, suggests that acridone derivatives could be valuable components in the design of novel FRET-based assays.

Materials Science Applications

The unique electronic and photophysical properties of acridone derivatives also make them attractive candidates for applications in materials science, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

The development of efficient and stable organic materials for OLEDs is a major area of research. Acridone derivatives have emerged as promising materials for various components of OLEDs.

Host Materials for OLEDs: Acridone-based compounds have been designed and synthesized as host materials for green phosphorescent and thermally activated delayed fluorescent (TADF) OLEDs. By linking a carbazole unit to the nitrogen atom of the acridone core, researchers have created materials with high thermal stability and balanced carrier-transporting properties. These host materials have been shown to contribute to OLEDs with low efficiency roll-offs.

Organic Semiconductors: Quinacridone derivatives, which share a similar structural motif with acridones, have been investigated as organic semiconductors in organic field-effect transistors (OFETs). For example, Poly[quinacridone-alt-quaterthiophene] (PQCQT) has demonstrated good hole mobility. The appropriate combination of redox, transport, and luminescent properties makes acridone and quinacridone derivatives suitable candidates for broader optoelectronic applications. rsc.org The table below shows the hole mobility of a quinacridone-based organic semiconductor.

Compound Hole Mobility (cm²/Vs)
Poly[quinacridone-alt-quaterthiophene] (PQCQT)2.0 x 10⁻²

Table 2: Hole mobility of a quinacridone-based organic semiconductor.

Photovoltaic Applications (e.g., Dye-Sensitized Solar Cells)

Dye-sensitized solar cells (DSSCs) are a promising technology for converting solar energy into electricity. The performance of a DSSC is highly dependent on the properties of the photosensitizing dye. While direct applications of 4-Methoxy-N-methylacridin-9-one in photovoltaics have not been reported, the closely related acridine (B1665455) dyes have been explored as potential photosensitizers for DSSCs.

Novel aromatic amine-substituted acridine dyes have been synthesized and computationally modeled as candidates for DSSC applications. The protonation and quaternization of the acridine nitrogen can extend the absorption spectrum of these dyes into the 400-800 nm range, which is crucial for efficient light harvesting. The donor-acceptor architecture of many acridone derivatives, with the acridone core acting as an acceptor and various substituents as donors, is a common design strategy for organic photosensitizers. rsc.org This suggests that with appropriate functionalization, this compound and other acridone derivatives could be engineered to have suitable electronic and optical properties for use in dye-sensitized solar cells.

Photocatalysis and Photoredox Chemistry

The acridinium (B8443388) scaffold, the core of this compound, is a prominent structure in the field of organic photoredox catalysis. These compounds are valued for their strong visible-light absorption, high excited-state redox potentials, and tunable photophysical properties, making them effective metal-free photocatalysts for a wide array of chemical transformations.

Use as a Photocatalyst in Organic Reactions

Acridinium salts are powerful organic photocatalysts that, upon irradiation with visible light, can mediate a variety of challenging organic reactions under mild conditions. rsc.orgbeilstein-journals.orgrsc.org Their utility stems from their ability to act as potent single-electron transfer agents in their excited state. While research on the specific 4-methoxy derivative is limited in the public domain, the reactivity of closely related N-methylacridinium compounds, such as 9-mesityl-10-methylacridinium and 9-phenyl-10-methylacridinium ions, provides a strong precedent for its potential applications. nih.govresearchgate.net

These catalysts have been successfully employed in numerous types of organic reactions:

Aromatization: Acridinium photocatalysts can efficiently drive the aromatization of 1,4-dihydropyridines using molecular oxygen as a terminal oxidant at room temperature. researchgate.net

Carbon-Carbon and Carbon-Heteroatom Bond Formation: They are instrumental in forging new bonds, enabling selective cross-coupling reactions that were previously reliant on transition-metal catalysts. rsc.orgutas.edu.au

Oxygenation Reactions: In the presence of a scandium ion promoter, acridine can act as a photocatalyst for the efficient oxygenation of alkylbenzenes. acs.org

Polymer Synthesis: Photoredox catalysts are used to catalyze various forms of polymerization, offering excellent control over the process. rsc.org

The versatility of the acridinium core allows for its properties to be fine-tuned through structural modifications, altering its redox potentials and excited-state lifetimes to suit specific synthetic challenges. rsc.org

Mechanisms of Light-Induced Electron Transfer

The photocatalytic activity of acridinium compounds is governed by photoinduced electron transfer (PET) processes. nih.govnih.gov The general mechanism involves several key steps, which can proceed through different quenching cycles depending on the reaction partners.

Excitation: The acridinium photocatalyst (PC) absorbs a photon of visible light, promoting it from its ground state to an electronically excited state (PC*). This excited state is both a stronger oxidant and a stronger reductant than the ground state. nih.govbeilstein-journals.org

Electron Transfer (Quenching): The excited catalyst can then interact with a substrate in one of two primary ways:

Reductive Quenching Cycle: The excited catalyst (PC*) accepts an electron from an electron donor (D), resulting in a reduced photocatalyst (PC•) and an oxidized donor (D•+). The reduced catalyst is a potent reductant that can then transfer an electron to a substrate to initiate the desired chemistry.

Oxidative Quenching Cycle: The excited catalyst (PC*) donates an electron to an electron acceptor (A), forming an oxidized photocatalyst (PC•+) and a reduced acceptor (A•-). The oxidized catalyst is a powerful oxidant capable of accepting an electron from a substrate. rsc.orgnih.gov

Catalyst Regeneration: After the key chemical transformation has occurred, the photocatalyst returns to its original ground state through a final electron transfer event, completing the catalytic cycle and allowing it to absorb another photon.

A simplified representation of these catalytic cycles is shown below:

Table 1: General Mechanism of Acridinium-Based Photoredox Catalysis

Step Reductive Quenching Cycle Oxidative Quenching Cycle
1. Excitation PC + hν → PC* PC + hν → PC*
2. Quenching PC* + Donor → PC• + Donor•+ PC* + Acceptor → PC•+ + Acceptor•-
3. Reaction PC• + Substrate → PC + Product PC•+ + Substrate → PC + Product

| 4. Regeneration | The catalyst is regenerated in step 3. | The catalyst is regenerated in step 3. |

The efficiency of these processes is dictated by the redox potentials of the catalyst and the substrates involved. Acridinium salts are particularly effective because the electron self-exchange between the acridinium ion and its one-electron reduced radical species has a very small reorganization energy, facilitating rapid electron transfer. nih.gov

Sensor Development (Non-Biological Targets)

The rigid, planar, and fluorescent nature of the acridinone (B8587238) scaffold makes it an excellent platform for the development of chemical sensors. By attaching specific recognition moieties to the acridinone core, researchers can design probes that signal the presence of target analytes through changes in their fluorescence properties.

Chemical Sensors for Environmental Monitoring

While specific applications of this compound in environmental monitoring are not widely documented, the broader class of acridinone derivatives has shown significant potential as anion receptors and sensors. rsc.org Anions such as nitrate, fluoride, and cyanide are important targets for environmental monitoring in water sources. researchgate.netalliedacademies.orgalliedacademies.org

Acridinone-based sensors are typically designed with hydrogen-bond donor groups (e.g., amides, ureas) positioned at specific locations on the aromatic core. researchgate.net These groups can selectively bind with target anions through hydrogen bonding interactions. This binding event alters the electronic environment of the acridinone fluorophore, leading to a measurable change in its UV-visible absorption or fluorescence emission spectrum. For example, certain acridone derivatives have been shown to selectively detect acetate and nitrate anions. researchgate.net This capability is crucial for assessing water quality and the impact of agricultural runoff. alliedacademies.org

Biosensors for in vitro Detection of Biomolecules (e.g., Nitric Oxide)

The acridinone framework has been successfully utilized to create fluorescent probes for the in vitro detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. nih.govmdpi.com Monitoring NO levels is essential for understanding its biological roles. nih.govrsc.org

A novel fluorescent probe based on the 10-methyl-9(10H)-acridone core was designed to react specifically with NO. The probe, 7,8-diamino-4-carboxy-10-methyl-9(10H)-acridone, incorporates an o-phenylenediamine moiety, which is a well-known reactive site for NO. nih.gov

The detection mechanism is based on the following principles:

Initial State: The probe itself exhibits low fluorescence due to a photoinduced electron transfer (PET) process that quenches the excited state of the acridinone fluorophore.

Reaction: In the presence of oxygen, the diamino moiety on the probe reacts with NO to form a stable, five-membered triazole ring.

Signal Generation: The formation of the triazole ring blocks the PET quenching pathway. This "turns on" the fluorescence of the acridinone core, resulting in a significant increase in emission intensity. nih.gov

This specific acridone-based probe demonstrated a fivefold increase in fluorescence upon reacting with NO and was successfully used for sensing NO in living Jurkat cells. nih.gov

Table 2: Characteristics of an Acridone-Based Nitric Oxide Probe

Feature Description Reference
Probe Compound 7,8-Diamino-4-carboxy-10-methyl-9(10H)-acridone nih.gov
Target Analyte Nitric Oxide (NO) nih.gov
Sensing Mechanism Reaction with NO to form a triazole, blocking PET quenching. nih.gov
Signal Output Fivefold increase in fluorescence intensity. nih.gov

| Application | In vitro detection of NO in aqueous media and living cells. | nih.govmdpi.com |

Preclinical Research Tool Development (e.g., Enzyme Activity Reporters)

The favorable photophysical properties and functionalizability of the acridone core make it a valuable tool in preclinical research, particularly in the development of fluorescent probes for monitoring biological processes. mdpi.com One key application is in the creation of reporters for enzyme activity.

Acridone derivatives have been successfully incorporated into ATP analogs to serve as fluorescent reporters for monitoring the activity of enzymes that utilize ATP, such as kinases. mdpi.com By replacing the natural adenine base with a fluorescent acridone moiety, researchers can create probes that report on enzymatic processes. When such an analog is bound by an enzyme or participates in an enzymatic reaction (e.g., phosphorylation), its local environment changes, leading to a shift in its fluorescent properties (such as intensity, lifetime, or emission wavelength). This change can be monitored to provide real-time data on enzyme kinetics and inhibition.

The chemical stability and high quantum yield of the acridone scaffold are essential for these applications, providing a robust and sensitive signal for tracking complex biochemical events. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
9-mesityl-10-methylacridinium
9-phenyl-10-methylacridinium
7,8-diamino-4-carboxy-10-methyl-9(10H)-acridone
Nitric Oxide

Future Perspectives and Emerging Research Directions for 4 Methoxy N Methylacridin 9 One and Acridinone Chemistry

Rational Design of Next-Generation Acridinone (B8587238) Derivatives Based on Mechanistic Insights

The future of developing potent acridinone-based compounds lies in a deep understanding of their structure-activity relationships (SAR). nih.govnih.gov By elucidating how the molecular structure of derivatives of 4-Methoxy-N-methylacridin-9-one correlates with their biological activity, researchers can rationally design new molecules with improved properties. This involves strategically modifying the acridinone core to enhance interactions with biological targets. nih.gov

Key to this rational design approach is the exploration of how different substituents on the acridinone ring influence activity. For instance, studies on various 9-anilinoacridines have shown that factors like C-3, 6-diamino substitution, low lipophilicity, and high pKa values can significantly boost their desired effects. nih.gov Similarly, investigating the impact of the methoxy (B1213986) and N-methyl groups in this compound can provide crucial insights for designing more effective analogues. nih.gov This knowledge allows for the targeted synthesis of derivatives with optimized characteristics. nih.govacs.org

Table 1: Structure-Activity Relationship Insights for Acridine (B1665455) Derivatives

Structural ModificationObserved Effect on ActivityReference
C-3, 6-diamino substitution in 9-anilinoacridinesSubstantially increased activity nih.gov
Low lipophilicity in 9-anilinoacridinesIncreased activity nih.gov
High pKa values in 9-anilinoacridinesIncreased activity nih.gov
Benzylic heteroaromatic amide moieties in 3-methoxy-4-(piperidin-4-yl)oxy benzamidesMost potent inhibitors of the choline (B1196258) transporter nih.gov
3-(piperidin-4-yl)oxy substituents over alkyl ether changesFavored for choline transporter inhibition nih.gov

Integration of Artificial Intelligence and Machine Learning in Acridinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize acridinone research. nih.govmdpi.com These powerful computational tools can analyze vast datasets to identify novel drug candidates, predict biological activities, and elucidate complex structure-activity relationships. mdpi.comresearchgate.net By employing AI algorithms, researchers can screen large virtual libraries of acridinone derivatives, prioritizing those with the highest potential for synthesis and testing. nih.gov

Machine learning models, particularly deep learning, can automatically extract features from molecular structures and predict their properties, accelerating the initial stages of drug discovery. nih.govmdpi.com This computational approach, combined with traditional medicinal chemistry, will enable a more efficient and targeted exploration of the chemical space around this compound, leading to the faster identification of promising new compounds. mdpi.com

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The chemical synthesis of acridinone derivatives is undergoing a green revolution, with a strong emphasis on developing more sustainable and environmentally friendly methods. mdpi.comresearchgate.net Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous solvents. mdpi.com Modern approaches focus on the use of greener solvents like water and bio-based solvents, as well as catalysts that can be recycled and reused. mdpi.comrsc.org

Microwave-assisted synthesis has emerged as a particularly promising technique, offering significant reductions in reaction times, increased yields, and often proceeding under solvent-free conditions. mdpi.comresearchgate.netrsc.org The development of one-pot, multi-component reactions further enhances the efficiency and sustainability of acridinone synthesis. rsc.org These greener methodologies are not only beneficial for the environment but also often lead to more cost-effective and streamlined production of compounds like this compound. nih.govacs.org

Development of Advanced Analytical Techniques for Acridinone Characterization

The precise characterization of newly synthesized acridinone derivatives is paramount for understanding their properties and behavior. Advanced analytical techniques play a crucial role in this process. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible spectroscopy are fundamental for elucidating the molecular structure of compounds like this compound. nih.govmdpi.comnih.gov

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering invaluable insights into the solid-state conformation of these molecules. nih.govresearchgate.netnih.gov Furthermore, techniques like three-dimensional fluorescence spectroscopy can be employed to study the interactions of acridinone derivatives with biological macromolecules, providing details about binding mechanisms and changes in the molecular microenvironment. nih.gov

Unexplored Biological Targets and Pathways for Mechanistic Studies (Non-Clinical)

While acridinones are well-known for their interactions with DNA, there is a vast and largely unexplored landscape of other potential biological targets. rsc.orgmdpi.com Future research will focus on identifying and validating these novel targets to understand the full spectrum of the biological activities of compounds like this compound. This includes investigating their effects on various enzymes, signaling pathways, and cellular processes that are not directly related to DNA intercalation. mdpi.com

For example, some acridine derivatives have been shown to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair. mdpi.comnih.gov Expanding these investigations to other enzyme families could reveal new mechanisms of action. Computational docking studies can be a powerful tool in this exploration, predicting the binding of acridinone derivatives to a wide range of protein targets. nih.govnih.gov

Expansion into New Materials Science Paradigms

The unique photophysical properties of the acridinone scaffold make it an attractive candidate for applications in materials science. researchgate.netsioc-journal.cn Their inherent fluorescence and large conjugated ring systems are being harnessed for the development of novel fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). sioc-journal.cnacs.orgresearchgate.net

The ability to tune the optical properties of acridinone derivatives through chemical modification opens up possibilities for creating materials with specific absorption and emission characteristics. mdpi.comrsc.org For instance, the development of acridone-functionalized covalent organic polymers for photocatalysis demonstrates the potential of these compounds in advanced materials for environmental remediation. nih.gov Further research into the solid-state properties and self-assembly of derivatives of this compound could lead to the creation of new smart materials with applications in electronics and photonics. semanticscholar.org

Challenges and Opportunities in Acridinone Research

Despite the immense potential, research into acridinone derivatives faces several challenges. A significant hurdle is overcoming the side effects and toxicity associated with some acridine-based compounds, which has limited their clinical application. mdpi.comresearchgate.net The development of drug resistance is another major concern that needs to be addressed through the design of novel derivatives that can circumvent these mechanisms. nih.gov

However, these challenges also present significant opportunities. The need for safer and more effective anticancer agents continues to drive innovation in acridinone synthesis and design. mdpi.comnih.govamsterdamumc.nl The exploration of acridinones in areas beyond oncology, such as in antimicrobial and anticorrosion applications, represents a growing field of research. researchgate.netnih.gov The convergence of advanced synthetic methods, computational tools, and a deeper understanding of their biological and material properties will undoubtedly pave the way for a new era of acridinone chemistry. sioc-journal.cn

Q & A

Basic Research Questions

Q. What are the key structural identifiers and physicochemical properties of 4-Methoxy-N-methylacridin-9-one?

  • Methodological Answer : The compound’s IUPAC name is 4-methoxy-10H-acridin-9-one, with molecular formula C₁₄H₁₃NO₂ and molecular weight 225.247 g/mol. Structural confirmation can be achieved via SMILES notation (COC1=CC=CC2=C1NC3=CC=CC=C3C2=O) and InChI Key (ZYEVJRPVZZGDRM-UHFFFAOYSA-N). Purity assessment typically employs HPLC or NMR, with X-ray crystallography used for full structural elucidation (e.g., bond angles, planarity of the acridinone core) .

Q. What are the standard protocols for synthesizing this compound?

  • Methodological Answer : Synthesis often involves multi-step reactions starting from acridine derivatives. A common approach includes methoxylation at the 4-position via nucleophilic substitution, followed by N-methylation using methyl iodide under basic conditions. Critical parameters include temperature control (e.g., 60–80°C for methylation) and inert atmosphere to prevent oxidation. Post-synthesis purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized for purity and stability in experimental settings?

  • Methodological Answer : Purity is validated using HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS). Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. For example, aqueous solutions are monitored for hydrolysis at pH 2–12, while solid-state stability is assessed via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized for scale-up?

  • Methodological Answer : Yield optimization requires precise control of reaction stoichiometry (e.g., 1.2–1.5 equivalents of methylating agents) and catalytic systems. Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 2–4 hours) while maintaining >90% yield. Solvent selection (e.g., DMF for polar intermediates, dichloromethane for N-methylation) also impacts efficiency. Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of intermediate formation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values in enzyme inhibition assays) may arise from assay conditions (e.g., buffer ionic strength, solvent DMSO concentration). Robust protocols include:

  • Standardizing assay parameters (e.g., 1% DMSO max, pH 7.4 PBS buffer).
  • Using longitudinal studies to assess time-dependent effects.
  • Applying mediation analysis to distinguish direct vs. indirect effects (e.g., ROS generation vs. target binding) .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to targets like DNA topoisomerases or kinases. Key parameters include:

  • Protonation state adjustment (Epik, Schrödinger) at physiological pH.
  • Solvation effects (explicit water models) and binding free energy calculations (MM/PBSA).
  • Validation via SPR (surface plasmon resonance) for experimental KD values .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Nonlinear regression (GraphPad Prism) fits dose-response curves using the Hill equation. For low sample sizes, Bayesian hierarchical models (Stan, PyMC3) improve uncertainty quantification. Outliers are assessed via Grubbs’ test, and EC₅₀ values are reported with 95% confidence intervals .

Q. How should researchers design experiments to differentiate between on-target and off-target effects?

  • Methodological Answer : Employ orthogonal assays:

  • CRISPR/Cas9 knockouts of the putative target gene.
  • Thermal shift assays (TSA) to confirm target engagement.
  • Off-target screening via kinome-wide profiling (e.g., KinomeScan) or transcriptomics (RNA-seq) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.